1-(Azepan-2-yl)methanaminedihydrochloride
Description
1-(Azepan-2-yl)methanaminedihydrochloride is a dihydrochloride salt of a primary amine derivative featuring a seven-membered azepane ring. The molecular formula is inferred to be C₇H₁₅N₂·2HCl (approximated from analogs like ), with a molecular weight of ~215–220 g/mol. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its structure comprises a methanamine group (-CH₂NH₂) attached to the 2-position of the azepane ring, with two protonated amine groups contributing to ionic character .
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
azepan-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-7-4-2-1-3-5-9-7;;/h7,9H,1-6,8H2;2*1H |
InChI Key |
YDDLGAMYSXFDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-2-yl)methanaminedihydrochloride typically involves the reaction of azepane with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water or alcohol.
Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Azepan-2-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Azepan-1-yl)ethanamine Hydrochloride ()
- Structure: Ethylamine chain (-CH₂CH₂NH₂) attached to the 1-position of azepane; monohydrochloride salt.
- Molecular Formula : C₈H₁₈N₂·2HCl.
- Key Differences: Substitution at the 1-position (vs. 2-position in the target compound) alters steric and electronic interactions. Ethylamine chain length may increase lipophilicity compared to the shorter methanamine group. Monohydrochloride salt (one protonation site) vs. dihydrochloride (two sites), affecting solubility and stability .
1-(2-Pyridin-3-ylphenyl)methanaminedihydrochloride ()
- Structure : Methanamine group attached to a biphenyl-pyridine scaffold.
- Molecular Formula : C₁₂H₁₄Cl₂N₂.
- Higher molecular weight (257.16 g/mol) reduces solubility compared to the target compound. Likely targets neurotransmitter receptors (e.g., histamine or dopamine) due to aromaticity .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride ()
- Structure : Methanamine linked to a 3-methoxybenzyl-substituted imidazole.
- Molecular Formula : C₁₂H₁₅N₃O·HCl.
- 3-Methoxybenzyl group increases hydrophobicity (logP) compared to azepane. Monohydrochloride salt with a single protonation site .
Diphenhydramine Hydrochloride ()
- Structure: Dimethylaminoethyl chain attached to a diphenylmethoxy group.
- Molecular Formula: C₁₇H₂₁NO·HCl.
- Key Differences :
2-(1-Adamantyl)ethanamine Hydrochloride ()
- Structure : Ethylamine chain attached to a rigid adamantane cage.
- Molecular Formula : C₁₂H₂₁N·HCl.
- Key Differences: Adamantane’s hydrophobicity and rigidity may improve blood-brain barrier penetration. Tertiary carbon framework contrasts with azepane’s flexibility. Known for antiviral applications (e.g., adamantane derivatives in influenza treatment) .
Physicochemical and Pharmacological Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(Azepan-2-yl)methanaminedihydrochloride | C₇H₁₅N₂·2HCl (approx.) | ~215–220 | Dihydrochloride | Azepane ring, primary amine | Neurological/GPCR modulation |
| 2-(Azepan-1-yl)ethanamine HCl | C₈H₁₈N₂·2HCl | 215.16 | Dihydrochloride | Azepane at 1-position, ethylamine | Drug intermediate |
| 1-(2-Pyridin-3-ylphenyl)methanaminedihydrochloride | C₁₂H₁₄Cl₂N₂ | 257.16 | Dihydrochloride | Biphenyl-pyridine, primary amine | Receptor antagonist |
| Diphenhydramine HCl | C₁₇H₂₁NO·HCl | 291.82 | Hydrochloride | Diphenylmethoxy, tertiary amine | Antihistamine, sedative |
| 2-(1-Adamantyl)ethanamine HCl | C₁₂H₂₁N·HCl | 207.76 | Hydrochloride | Adamantane cage, primary amine | Antiviral, CNS-targeting |
Research Findings and Implications
- Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides, critical for parenteral formulations .
- Bioactivity : Azepane derivatives show promise in GPCR modulation (e.g., serotonin receptors) due to ring flexibility, whereas adamantane derivatives target viral proteins .
- Safety : Primary amines (target compound) may have lower CNS side effects compared to tertiary amines like diphenhydramine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
